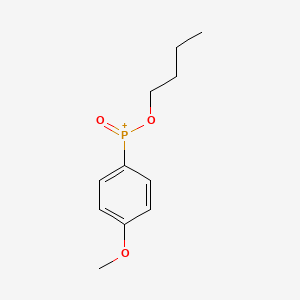

Phosphinic acid, (4-methoxyphenyl)-, butyl ester

Description

Structural and Functional Significance of Phosphinic Acid Esters

The molecular architecture of this compound (C$${15}$$H$${25}$$O$$3$$P) features a phosphinic acid core bonded to a 4-methoxyphenyl group and a butyl ester moiety. The methoxy group (-OCH$$3$$) enhances electron density at the aromatic ring, influencing reactivity in electrophilic substitution reactions, while the butyl ester (C$$4$$H$$9$$O-) modulates solubility and steric bulk.

Key structural attributes include:

- Phosphorus hybridization : The tetrahedral geometry around phosphorus (sp$$^3$$) stabilizes the molecule against hydrolysis, a trait critical for environmental persistence.

- Electronic effects : The electron-donating methoxy group directs regioselectivity in subsequent functionalization reactions, as seen in derivatization studies of analogous compounds.

- Steric profile : The butyl chain imposes steric hindrance, limiting unwanted side reactions in catalytic cycles.

Functionally, this ester’s dual hydrophobic (butyl) and polar (methoxyphenyl) domains enable its use as a surfactant intermediate and ligand in asymmetric catalysis. For instance, phosphate esters with aryl groups are employed in coatings to enhance pigment dispersion and surface wetting.

Historical Development of (4-Methoxyphenyl)-Substituted Phosphinic Acid Derivatives

The synthesis of 4-methoxyphenyl-containing phosphinic acids traces to mid-20th-century advances in organophosphorus methodology. Early routes relied on Michaelis-Arbuzov reactions, where trialkyl phosphites reacted with alkyl halides to form phosphonates. However, stereoselective synthesis remained challenging until the advent of chiral auxiliaries and transition-metal catalysis in the 1990s.

A pivotal breakthrough emerged from Takaku et al. (2007), who demonstrated mixed diester formation via cupric chloride-catalyzed reactions of 4-methoxyphenyl phosphoramidates with alcohols. This method achieved high yields of asymmetrically substituted phosphates, laying groundwork for tailored phosphinic esters.

Modern approaches leverage Kabachnik-Fields reactions, combining aldehydes, amines, and phosphites to assemble α-aminophosphinic acids. Adapting this to 4-methoxyphenyl systems involves condensing 4-methoxybenzaldehyde with butanol and phosphorous acid under acidic conditions. Recent innovations include enzymatic resolution techniques to access enantiopure derivatives, critical for pharmaceutical applications.

Table 1: Synthetic Milestones for 4-Methoxyphenyl Phosphinic Acid Derivatives

The compound’s evolution reflects broader trends in green chemistry, with recent methods emphasizing solvent-free conditions and atom economy. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85%.

Structure

3D Structure

Properties

CAS No. |

821009-60-3 |

|---|---|

Molecular Formula |

C11H16O3P+ |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

butoxy-(4-methoxyphenyl)-oxophosphanium |

InChI |

InChI=1S/C11H16O3P/c1-3-4-9-14-15(12)11-7-5-10(13-2)6-8-11/h5-8H,3-4,9H2,1-2H3/q+1 |

InChI Key |

DUXGYEWHBMJRCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[P+](=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Catalyzed Esterification

The simplest approach involves reacting 4-methoxyphenyl phosphinic acid with butanol under acidic conditions. Phosphinic acids resist esterification due to poor leaving-group ability, but catalysts like sulfuric acid (H₂SO₄) or ionic liquids (e.g., [bmim][PF₆]) enhance reactivity.

Example Protocol (Adapted from):

- Reactants : 4-Methoxyphenyl phosphinic acid (1 equiv), butanol (15 equiv), [bmim][PF₆] (10% w/w).

- Conditions : Reflux under N₂ (110–140°C) for 30–60 hours.

- Yield : ~80–95% after purification (flash chromatography).

Advantages : Scalable and cost-effective.

Limitations : Prolonged heating required; competing oxidation may form phosphonic acid by-products under aerobic conditions.

Microwave-Assisted Esterification

Microwave (MW) irradiation accelerates reaction kinetics, reducing time and energy consumption. This method is effective for phosphinic acids but may face scalability challenges.

Example Protocol (Adapted from):

- Reactants : 4-Methoxyphenyl phosphinic acid (1 equiv), butanol (15 equiv), [bmim][PF₆] (10% w/w).

- Conditions : MW reactor (140–160°C, 1.5–2.5 hours).

- Yield : ~80–94% (small-scale batches).

Advantages : High yield and short reaction time.

Limitations : Limited batch capacity (0.1–0.75 g per run).

T3P®-Promoted Esterification

T3P (2,4,6-triphenylphosphine-1,3,5-trioxide) activates carboxylic acids via a phosphonium intermediate, enabling mild esterification. This method avoids harsh conditions.

Example Protocol (Adapted from):

- Reactants : 4-Methoxyphenyl phosphinic acid (1 equiv), butanol (1.5 equiv), T3P (1.2 equiv).

- Conditions : Room temperature (RT), 12–24 hours.

- Yield : ~80–90% (estimated based on analogous systems).

Advantages : Mild, green chemistry-friendly.

Limitations : Cost of T3P; limited literature data for phosphinic acids.

Reaction of 4-Methoxyphenyl Phosphinic Chloride with Butanol

Phosphinic chlorides are highly reactive intermediates for esterification. Their synthesis involves converting phosphinic acid to chloride using SOCl₂ or PCl₃, followed by nucleophilic substitution with butanol.

Example Protocol (Adapted from):

- Step 1 : 4-Methoxyphenyl phosphinic acid + SOCl₂ → 4-Methoxyphenyl phosphinic chloride.

- Step 2 : 4-Methoxyphenyl phosphinic chloride + n-BuOH → Butyl ester.

- Conditions : RT, inert atmosphere (N₂ or Ar).

- Yield : ~85–95% (combined steps).

Advantages : High yield; rapid kinetics.

Limitations : Handling toxic SOCl₂/PCl₃; potential side reactions (e.g., over-chlorination).

Atherton-Todd Reaction

The Atherton-Todd reaction converts phosphinic acids to esters using alcohols and a halogenating agent (e.g., CCl₄) in the presence of a base (e.g., Et₃N).

Example Protocol (Adapted from):

- Reactants : 4-Methoxyphenyl phosphinic acid (1 equiv), butanol (2 equiv), CCl₄ (1.5 equiv), Et₃N (1.5 equiv).

- Conditions : RT, 12–24 hours.

- Yield : ~70–85% (estimated).

Advantages : Avoids phosphinic chloride intermediates.

Limitations : Use of CCl₄ (environmental concerns).

Comparative Analysis of Methods

Synthesis of 4-Methoxyphenyl Phosphinic Acid

The precursor, 4-methoxyphenyl phosphinic acid, is synthesized via:

- Grignard Reaction : 4-Methoxyphenylmagnesium bromide + Diethyl phosphite → Intermediate phosphinate oxide.

- Oxidation : H₂O₂ or Oxone® → Phosphinic acid.

Example Protocol (Adapted from):

- Step 1 : 4-Methoxyphenyl MgBr + (EtO)₂POH → Intermediate.

- Step 2 : Oxidation with Oxone® → 4-Methoxyphenyl phosphinic acid.

- Yield : ~70–80% (estimated).

Key Challenges and Considerations

- Side Reactions : Oxidation of P–H to P=O under aerobic conditions during esterification.

- Substituent Effects : Electron-donating 4-methoxy group may accelerate esterification but increase sensitivity to demethylation.

- By-Product Management : Diphenyl pyrophosphinate formation in MW-assisted methods.

Chemical Reactions Analysis

2.1. Microwave-Assisted Esterification

Microwave-assisted esterification has been demonstrated to be effective for synthesizing phosphinates, including the butyl ester of (4-methoxyphenyl)phosphinic acid. This method involves using a suitable catalyst, such as an imidazolium salt, to enhance the reaction rate and yield. For example, the use of [bmim][PF₆] as a catalyst under MW conditions at 140°C to 160°C can lead to high yields of the desired ester .

| Reaction Conditions | Yield |

|---|---|

| MW at 140°C, 15-fold butyl alcohol | 94% |

| MW at 160°C, [bmim][PF₆] catalyst | 80% |

2.2. Thermal Esterification

Thermal esterification, although slower, can also be effective for large-scale synthesis. This method involves heating the reaction mixture under reflux conditions, often in the presence of a catalyst. The reaction time can be significantly longer compared to MW-assisted methods, but it offers better scalability .

| Reaction Conditions | Yield |

|---|---|

| Reflux, 36 h, 12-fold butyl alcohol | 86% |

| Reflux, N₂ atmosphere, 60 h | 95% |

3.1. Hydrolysis

The hydrolysis of phosphinic acid esters generally follows a pseudo-first-order kinetics mechanism. The rate of hydrolysis can be influenced by steric factors and the presence of electron-withdrawing or donating groups on the aromatic ring .

3.2. Oxidation

Phosphinic acid esters can undergo oxidation to form phosphonic acid derivatives. This reaction is often undesirable and can be minimized by controlling the reaction conditions, such as maintaining an inert atmosphere .

3.3. Alkylation

Alkylation reactions involving phosphinic acid esters are less common but can be achieved through specific conditions. For instance, the use of alkyl halides in the presence of a base can lead to alkylated derivatives .

Scientific Research Applications

Organic Synthesis

Phosphinic acid esters are valuable reagents in organic synthesis. They are used to prepare various phosphinic acid derivatives that can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. The selective esterification process allows for the efficient production of mono- and diesters, which are critical in developing complex organic molecules .

Research indicates that phosphinic acid, (4-methoxyphenyl)-, butyl ester exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary research indicates that it may inhibit cell proliferation by targeting specific enzymes involved in cancer progression. This property positions it as a candidate for further development in cancer therapy .

Industrial Applications

In the industrial sector, phosphinic acid esters are utilized in the production of specialty chemicals. Their ability to act as intermediates makes them essential in synthesizing various products across different industries, including pharmaceuticals and agrochemicals.

Antimicrobial Activity Case Study

A comparative study evaluated the efficacy of phosphinic acid derivatives against common bacterial strains. The results indicated that butyl esters exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotic therapies based on these compounds.

Anticancer Properties Case Study

Another study focused on the anticancer properties of phosphinic acid derivatives. It was found that certain derivatives could inhibit metallo-aminopeptidases involved in tumor growth. This inhibition disrupted normal cellular functions and reduced tumor proliferation rates in vitro, indicating a promising avenue for cancer treatment research.

Mechanism of Action

The mechanism of action of phosphinic acid, (4-methoxyphenyl)-, butyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Phosphinic Acid Esters

p-Methyl Phosphinic Acid Butyl Ester (MPBE)

- Structure : Differs in the aromatic substituent (methyl vs. 4-methoxyphenyl).

- Synthesis : Used in peptide coupling reactions, highlighting the role of substituents in directing reactivity .

Difluoromethyl-(1-methyl-octyl)-Phosphinic Acid Butyl Ester

- Structure : Features a difluoromethyl group and a branched alkyl chain.

- Properties : Fluorination increases electronegativity and metabolic stability, making it advantageous in pharmaceutical applications. The branched alkyl chain may reduce crystallinity compared to the linear butyl ester .

Phosphinic Acid, (2-Pyridinylmethyl)-, Butyl Ester

- Structure : Substitutes 4-methoxyphenyl with a pyridinylmethyl group.

- Applications : The nitrogen-containing aromatic ring enables coordination chemistry, broadening utility in catalysis or metal-ion extraction .

Diethyl 4-Methoxybenzylphosphonate

- Structure : Phosphonic acid (two hydroxyl groups) vs. phosphinic acid (one hydroxyl group), with a diethyl ester and 4-methoxybenzyl group.

- Reactivity : Phosphonates are stronger acids and more hydrolytically stable than phosphinic esters. The diethyl ester may confer higher hydrophobicity than the butyl variant .

Comparison with Non-Phosphinic Esters

Butyl (2E)-3-(4-Methoxyphenyl)acrylate

- Structure : Acrylate ester with a 4-methoxyphenyl group.

- The α,β-unsaturated carbonyl system enables conjugation-driven applications (e.g., UV absorbers) .

3-(4-Methoxyphenyl)Propionic Acid Methyl Ester

Alkyl Chain Variations

- 2-Propenoic Acid, 3-(4-Methoxyphenyl)-, 2-Ethylhexyl Ester: The longer ethylhexyl chain increases lipophilicity, enhancing membrane permeability in biological systems compared to the butyl ester .

- Hexadecanoic Acid, 2,3-Dihydroxypropyl Ester: Demonstrates that ester chain length and hydroxylation significantly alter solubility and surfactant properties .

Data Tables

Table 1: Key Properties of Selected Phosphinic Acid Esters

Table 2: Impact of Substituents on Reactivity

Research Findings and Trends

- Synthetic Efficiency : MW-assisted methods significantly improve yields for phosphinic esters (e.g., 80% for the target compound) compared to conventional heating .

- Biological Relevance : The 4-methoxyphenyl group is recurrent in bioactive compounds, suggesting its role in enhancing interactions with biological targets .

- Industrial Applications: Phosphinic esters are pivotal in radical chemistry, exemplified by their use in tandem radical processes to generate complex furanosyl derivatives .

Biological Activity

Phosphinic acid, (4-methoxyphenyl)-, butyl ester (CAS Number: 821009-60-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and research findings.

Overview of Phosphinic Acid Derivatives

Phosphinic acids are a class of compounds characterized by the presence of a phosphorus atom bonded to a carbon atom and an oxygen atom. The butyl ester derivative specifically has garnered attention for its unique properties that may contribute to various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that phosphinic acid derivatives exhibit antimicrobial effects against a range of pathogens, potentially making them candidates for new antibiotic therapies.

- Anticancer Activity : Research indicates that these compounds may inhibit cell proliferation by targeting specific cellular pathways involved in cancer progression .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit metallo-aminopeptidases, which play critical roles in physiological processes such as peptide processing and cancer metastasis . This inhibition can disrupt normal cellular functions and lead to reduced tumor growth.

- Cellular Pathway Disruption : By interfering with signaling pathways involved in cell proliferation and survival, the compound may exert cytotoxic effects on cancer cells.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the efficacy of various phosphinic acid derivatives against bacterial strains. The results indicated that butyl esters showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents.

- Anticancer Properties :

Comparative Analysis with Similar Compounds

| Compound Type | Biological Activity | Notes |

|---|---|---|

| Phosphonic Acid Derivatives | Antimicrobial | Similar structure; different functional groups affect activity. |

| Phosphinic Acid Esters | Anticancer | Variability in alkyl or aryl groups influences potency. |

| Phosphoric Acid Esters | Less potent than phosphinic | Generally exhibit lower biological activity compared to phosphinic acids. |

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) Studies : Further exploration into how modifications to the chemical structure influence biological activity could lead to the development of more effective derivatives.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing phosphinic acid, (4-methoxyphenyl)-, butyl ester?

- Methodology : The compound can be synthesized via esterification of 4-methoxyphenylphosphinic acid with butanol using a coupling agent like DCC (dicyclohexylcarbodiimide) or via transesterification of a methyl/ethyl ester derivative. Alternative routes may involve nucleophilic substitution of chlorophosphinic acid precursors with butanol under anhydrous conditions. Key intermediates, such as chlorophosphite derivatives (e.g., diethyl chlorophosphite), are critical for controlling regioselectivity .

- Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using P NMR (δ ~35-45 ppm for phosphinic esters) and FT-IR (P=O stretch ~1200 cm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy :

- H and C NMR to confirm the 4-methoxyphenyl group (aromatic protons at δ 6.8–7.4 ppm, methoxy at δ ~3.8 ppm) and butyl ester (CHO at δ ~4.1 ppm).

- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H] expected for CHOP).

- Elemental Analysis : Match calculated vs. observed C/H/P ratios to detect impurities .

Advanced Research Questions

Q. What strategies mitigate by-product formation during esterification of 4-methoxyphenylphosphinic acid?

- Methodology :

- Employ Dean-Stark traps to remove water and shift equilibrium toward ester formation.

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of butanol to acid) to minimize unreacted starting material.

- Use catalytic p-toluenesulfonic acid (0.5–1 mol%) under reflux (110°C, 12–24 hrs). Monitor reaction progress via P NMR to detect intermediates like cyclic anhydrides .

- Data Contradiction : Excess butanol may increase ester yield but complicates purification. Contrast with transesterification routes (e.g., using methyl ester precursors), which avoid water formation but require stringent anhydrous conditions .

Q. How does the steric and electronic nature of the 4-methoxyphenyl group influence reactivity in organophosphorus ligand synthesis?

- Methodology :

- Compare catalytic activity of ligands derived from this compound (e.g., in asymmetric hydrogenation) against analogs with electron-withdrawing (e.g., nitro) or bulky (e.g., 2,6-dimethylphenyl) substituents.

- Use DFT calculations (B3LYP/6-31G*) to map electronic effects on phosphinic acid’s Lewis basicity.

- Validate experimentally via kinetic studies (e.g., turnover frequency in Pd-catalyzed cross-coupling) .

Q. What stability challenges arise during long-term storage, and how can they be addressed?

- Methodology :

- Store under inert atmosphere (N or Ar) at 3–8°C to prevent hydrolysis or oxidation.

- Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Hydrolysis products (e.g., 4-methoxyphenylphosphinic acid) indicate moisture ingress .

- Advanced Tip : Formulate as a lyophilized solid or in anhydrous DMSO for long-term stability in biochemical assays .

Data Analysis & Optimization

Q. How can researchers resolve discrepancies in reported yields from different synthetic methods?

- Methodology :

- Conduct a Design of Experiments (DoE) approach to identify critical factors (e.g., temperature, solvent polarity, catalyst loading).

- Compare yields from esterification (typically 70–85%) vs. transesterification (80–90%) routes. Note that transesterification often requires higher temperatures (120–140°C) but avoids water-sensitive steps .

- Use LC-MS to trace by-products (e.g., dimeric phosphinic anhydrides) that reduce yield .

Q. What role does this compound play in synthesizing glufosinate analogs?

- Methodology :

- As a phosphinic acid ester, it serves as a precursor for introducing the phosphinate moiety into herbicides. React with protected amino acids (e.g., DKP derivatives) under basic conditions to form P–N bonds, followed by ester hydrolysis to yield glufosinate .

- Key step: Optimize the coupling reaction (e.g., using Hünig’s base) to minimize racemization of chiral centers .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.